N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound featuring multiple functional groups, including thiadiazole rings, sulfanyl groups, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multi-step reactions. One common approach is to start with the synthesis of the 1,3,4-thiadiazole core, which can be achieved through the condensation of thiosemicarbazide with appropriate aldehydes, followed by oxidative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole rings may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The sulfanyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-[4-(propylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide .
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide .
Uniqueness
N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of two thiadiazole rings and multiple sulfanyl groups makes it distinct from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C23H22N6O2S4 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
N-[5-[2-[[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H22N6O2S4/c1-15-6-5-9-17(12-15)13-32-22-28-27-21(35-22)25-19(31)14-33-23-29-26-20(34-23)24-18(30)11-10-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3,(H,24,26,30)(H,25,27,31) |
InChI Key |
MYZOOAAPVACQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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